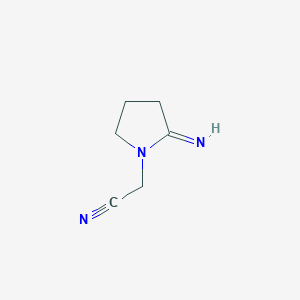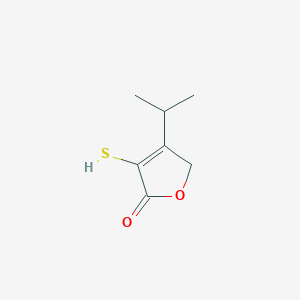
3-Propan-2-yl-4-sulfanyl-2H-furan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propan-2-yl-4-sulfanyl-2H-furan-5-one, also known as 5-(1-methylethyl)-4-thio-2-pentenoic acid lactone, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 3-Propan-2-yl-4-sulfanyl-2H-furan-3-Propan-2-yl-4-sulfanyl-2H-furan-5-oneone is not fully understood. However, it has been suggested that its therapeutic properties may be due to its ability to scavenge free radicals, inhibit pro-inflammatory cytokines, and modulate various cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Propan-2-yl-4-sulfanyl-2H-furan-3-Propan-2-yl-4-sulfanyl-2H-furan-5-oneone has various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and microbial growth. Additionally, it has been shown to improve glucose metabolism and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Propan-2-yl-4-sulfanyl-2H-furan-3-Propan-2-yl-4-sulfanyl-2H-furan-5-oneone in lab experiments is its relatively simple synthesis method. Additionally, it has shown promising results in various therapeutic areas. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are various future directions for research on 3-Propan-2-yl-4-sulfanyl-2H-furan-3-Propan-2-yl-4-sulfanyl-2H-furan-5-oneone. One potential direction is the investigation of its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of more efficient synthesis methods may also be an area of future research.
In conclusion, 3-Propan-2-yl-4-sulfanyl-2H-furan-3-Propan-2-yl-4-sulfanyl-2H-furan-5-oneone is a chemical compound that has shown potential therapeutic properties in various scientific research studies. Its antioxidant, anti-inflammatory, and antimicrobial properties, as well as its potential in the treatment of cancer, diabetes, and neurological disorders, make it a promising area of research. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
3-Propan-2-yl-4-sulfanyl-2H-furan-3-Propan-2-yl-4-sulfanyl-2H-furan-5-oneone can be synthesized through a multistep process involving the reaction of 2,3-epoxy-4-pentenoic acid with isopropyl mercaptan and subsequent cyclization of the resulting intermediate. The final product is obtained through a purification process involving recrystallization.
Aplicaciones Científicas De Investigación
3-Propan-2-yl-4-sulfanyl-2H-furan-3-Propan-2-yl-4-sulfanyl-2H-furan-5-oneone has shown potential therapeutic properties in various scientific research studies. It has been found to possess antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, it has been shown to have potential in the treatment of cancer, diabetes, and neurological disorders.
Propiedades
Número CAS |
149912-68-5 |
|---|---|
Nombre del producto |
3-Propan-2-yl-4-sulfanyl-2H-furan-5-one |
Fórmula molecular |
C7H10O2S |
Peso molecular |
158.22 g/mol |
Nombre IUPAC |
3-propan-2-yl-4-sulfanyl-2H-furan-5-one |
InChI |
InChI=1S/C7H10O2S/c1-4(2)5-3-9-7(8)6(5)10/h4,10H,3H2,1-2H3 |
Clave InChI |
BJJBTCLCJVELSN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=O)OC1)S |
SMILES canónico |
CC(C)C1=C(C(=O)OC1)S |
Sinónimos |
2(5H)-Furanone,3-mercapto-4-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



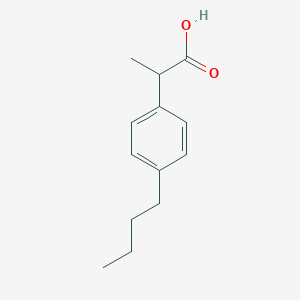
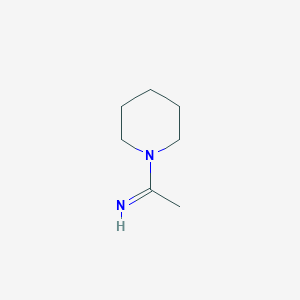
![5-Azaspiro[2.4]heptan-7-amine](/img/structure/B121094.png)
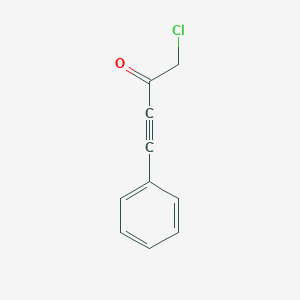
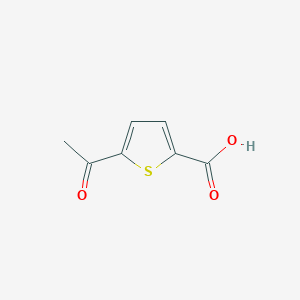
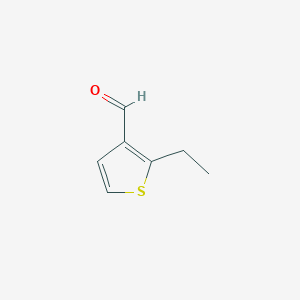
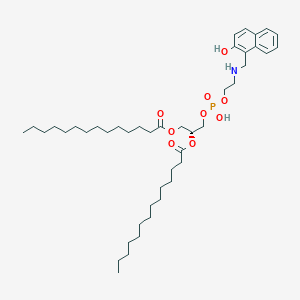
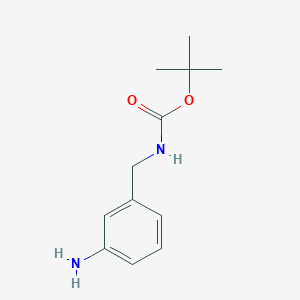
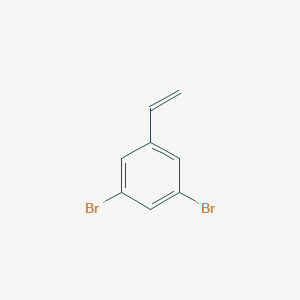
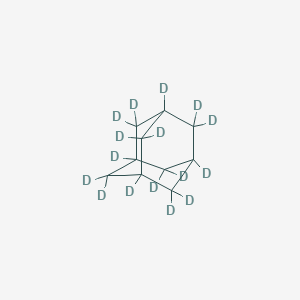
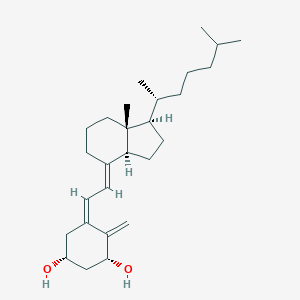
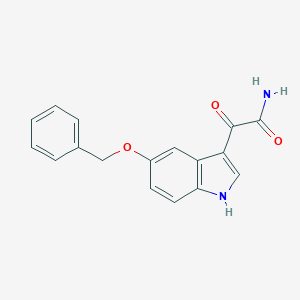
![N-[(1R,3R)-3-hydroxycyclohexyl]benzamide](/img/structure/B121127.png)
